molecular formula C10H12Br3O4P B14365232 Diethyl 2,4,6-tribromophenyl phosphate CAS No. 90869-44-6

Diethyl 2,4,6-tribromophenyl phosphate

Cat. No.: B14365232
CAS No.: 90869-44-6
M. Wt: 466.89 g/mol
InChI Key: VRODMECTALKIDW-UHFFFAOYSA-N
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Description

Diethyl 2,4,6-tribromophenyl phosphate is an organophosphate ester flame retardant (OPFR) featuring a central phosphate group bonded to two ethyl esters and a 2,4,6-tribromophenyl group. This structure combines bromine’s radical-quenching flame-retardant activity with the char-forming and acid-releasing properties of phosphate esters . It is primarily used in fibers, foams, and thermoplastics due to its compatibility with polymer matrices and effectiveness in suppressing combustion .

Properties

CAS No.

90869-44-6

Molecular Formula

C10H12Br3O4P

Molecular Weight

466.89 g/mol

IUPAC Name

diethyl (2,4,6-tribromophenyl) phosphate

InChI

InChI=1S/C10H12Br3O4P/c1-3-15-18(14,16-4-2)17-10-8(12)5-7(11)6-9(10)13/h5-6H,3-4H2,1-2H3

InChI Key

VRODMECTALKIDW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=C(C=C(C=C1Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,4,6-tribromophenyl phosphate typically involves the bromination of diethyl phenyl phosphate. The reaction is carried out using bromine as the brominating agent in the presence of a suitable solvent such as methanol. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 2, 4, and 6 positions of the phenyl ring .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale bromination reactions, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,4,6-tribromophenyl phosphate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions are used.

    Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

Diethyl 2,4,6-tribromophenyl phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2,4,6-tribromophenyl phosphate involves its interaction with specific molecular targets. The bromine atoms and phosphate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Tris(2,4,6-Tribromophenyl) Phosphate
  • Structure : Three 2,4,6-tribromophenyl groups attached to a phosphate core.
  • Key Differences : The absence of ethyl esters results in higher molecular weight and greater thermal stability compared to the diethyl variant. This compound is less volatile but may exhibit reduced compatibility with certain polymers due to steric hindrance .
Triphenyl Phosphate (TPhP)
  • Structure : Three phenyl groups attached to phosphate.
  • Key Differences : Lacks bromine, relying solely on phosphate-mediated flame inhibition. TPhP is less effective in high-temperature applications but widely used in electronics and plastics. Its fragments (e.g., m/z 249.0317) can overlap with diphenyl phosphate, complicating analytical detection .

Brominated Ethers

2,3-Dibromopropyl 2,4,6-Tribromophenyl Ether (TBP-DBPE, CAS 35109-60-5)
  • Structure : Ether linkage with brominated alkyl and aryl groups.
  • Key Differences: Functions via bromine radical release without phosphate’s char-forming action.
Allyl 2,4,6-Tribromophenyl Ether (ATE)
  • Structure : Allyl group bonded to a tribromophenyl ether.

Other Organophosphate Esters

Triethyl Phosphate (TEP, CAS 78-40-0)
  • Structure : Three ethyl groups attached to phosphate.
  • Key Differences : Lacks bromine, making it less effective as a flame retardant but useful as a plasticizer. Its high volatility limits use in high-temperature applications .
Resorcinol Bis(Diphenyl Phosphate) (RDP)
  • Structure : Oligomeric phosphate with diphenyl groups.
  • Key Differences : Higher molecular weight improves thermal stability and reduces leaching, but bromine absence necessitates higher loading for equivalent flame retardancy .

Comparative Data Table

Compound CAS Number Molecular Formula Key Functional Groups Flame-Retardant Mechanism Applications Environmental Concerns
Diethyl 2,4,6-tribromophenyl phosphate Not provided C₁₀H₁₁Br₃O₄P Ethyl esters, Br-phenyl Bromine radicals + phosphoric acid Fibers, foams, thermoplastics Persistence, potential toxicity
Tris(2,4,6-tribromophenyl) phosphate Not provided C₁₈H₉Br₉O₄P Three Br-phenyl groups Bromine radicals + char formation High-temperature plastics High bioaccumulation risk
TBP-DBPE 35109-60-5 C₉H₆Br₅O Brominated ether Bromine radicals Electronics, textiles Persistent, endocrine disruption
TPhP 115-86-6 C₁₈H₁₅O₄P Phenyl groups Phosphoric acid release Electronics, furniture Neurotoxic metabolites
RDP 57583-54-7 C₃₀H₂₄O₈P₂ Oligomeric diphenyl phosphate Char formation + gas-phase inhibition Engineering plastics Low biodegradability

Key Research Findings

  • Analytical Challenges : this compound may co-elute with structurally similar compounds (e.g., diphenyl phosphate) in AP-MALDI-qTOF-MS screening, requiring MS/MS fragmentation for accurate identification .
  • Environmental Behavior : Brominated OPFRs like this compound show low recovery (<30%) in acidic cleanup methods, suggesting degradation risks in environmental matrices .

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